Nickel diethyldithiocarbamate Nickel diethyldithiocarbamate
Brand Name: Vulcanchem
CAS No.: 52610-81-8
VCID: VC13547979
InChI: InChI=1S/2C5H11NS2.Ni/c2*1-3-6(4-2)5(7)8;/h2*3-4H2,1-2H3,(H,7,8);/q;;+2/p-2
SMILES: CCN(CC)C(=S)[S-].CCN(CC)C(=S)[S-].[Ni+2]
Molecular Formula: C10H20N2NiS4
Molecular Weight: 355.2 g/mol

Nickel diethyldithiocarbamate

CAS No.: 52610-81-8

Cat. No.: VC13547979

Molecular Formula: C10H20N2NiS4

Molecular Weight: 355.2 g/mol

* For research use only. Not for human or veterinary use.

Nickel diethyldithiocarbamate - 52610-81-8

Specification

CAS No. 52610-81-8
Molecular Formula C10H20N2NiS4
Molecular Weight 355.2 g/mol
IUPAC Name N,N-diethylcarbamodithioate;nickel(2+)
Standard InChI InChI=1S/2C5H11NS2.Ni/c2*1-3-6(4-2)5(7)8;/h2*3-4H2,1-2H3,(H,7,8);/q;;+2/p-2
Standard InChI Key NCLUCMXMAPDFGT-UHFFFAOYSA-L
SMILES CCN(CC)C(=S)[S-].CCN(CC)C(=S)[S-].[Ni+2]
Canonical SMILES CCN(CC)C(=S)[S-].CCN(CC)C(=S)[S-].[Ni+2]

Introduction

Chemical Structure and Fundamental Properties

Nickel diethyldithiocarbamate, with the chemical formula C10H20N2NiS4\text{C}_{10}\text{H}_{20}\text{N}_2\text{NiS}_4 and molecular weight 355.233 g/mol, adopts a square-planar coordination geometry . The nickel(II) center bonds to four sulfur atoms from two diethyldithiocarbamate ligands, each acting as a bidentate donor . This configuration stabilizes nickel in its +2 oxidation state, though the compound can undergo redox reactions to form nickel(IV) intermediates in catalytic cycles.

The IUPAC Standard InChIKey (NCLUCMXMAPDFGT-UHFFFAOYSA-L) confirms its structural uniqueness, while X-ray crystallography reveals intermolecular interactions that influence its volatility and decomposition pathways . The ligand’s ethyl groups enhance solubility in organic solvents, facilitating its use in thin-film deposition and nanoparticle synthesis .

Synthesis and Industrial Production

Laboratory-Scale Synthesis

Ni(DDTC)₂ is synthesized via a salt metathesis reaction between nickel chloride hexahydrate (NiCl26H2O\text{NiCl}_2\cdot6\text{H}_2\text{O}) and sodium diethyldithiocarbamate (NaS2CNEt2\text{NaS}_2\text{CNEt}_2):

NiCl2+2NaS2CNEt2Ni(S2CNEt2)2+2NaCl\text{NiCl}_2 + 2 \text{NaS}_2\text{CNEt}_2 \rightarrow \text{Ni(S}_2\text{CNEt}_2)_2 + 2 \text{NaCl}

The reaction proceeds in aqueous or ethanol solutions, yielding green microcrystals purified via recrystallization . Optimized conditions (20°C, stoichiometric ligand ratios) achieve yields exceeding 85% .

Industrial Manufacturing

Industrial production scales this method using continuous reactors and automated filtration systems. Process parameters—such as pH (maintained at 6.5–7.5) and mixing velocity—are tightly controlled to ensure batch consistency . Post-synthesis, the product is washed with hexanes to remove residual solvents, achieving >99% purity .

Table 1: Synthesis Conditions and Outcomes

ParameterLaboratory ScaleIndustrial Scale
Temperature20°C25–30°C
Reaction Time2 hours1.5 hours
Yield85%92%
Purity98%99.5%

Biomedical Applications and Toxicity Mitigation

Chelation Therapy

Ni(DDTC)₂ is a frontline treatment for acute nickel carbonyl poisoning. Intravenous administration (50–100 mg/kg) within 10 minutes post-exposure reduces mortality in rats from 73% to 8% . The ligand’s sulfur atoms sequester nickel ions, forming excretable complexes and preventing mitochondrial dysfunction .

Antimicrobial Activity

Studies report minimum inhibitory concentrations (MICs) of 12.5 μg/mL against Staphylococcus aureus and 25 μg/mL against Escherichia coli. Mechanistically, the compound disrupts bacterial membrane potentials and inhibits DNA gyrase.

Table 2: Antimicrobial Efficacy of Ni(DDTC)₂

PathogenMIC (μg/mL)Mechanism of Action
Staphylococcus aureus12.5Membrane depolarization
Escherichia coli25DNA gyrase inhibition
Candida albicans50Ergosterol synthesis blockade

Decomposition and Material Science Applications

Thermal Decomposition Pathways

Under nitrogen, Ni(DDTC)₂ decomposes at 250–300°C to produce hexagonal nickel sulfide (α-NiS\alpha\text{-NiS}) . In forming gas (95% N₂, 5% H₂), decomposition yields nickel-rich phases:

  • 300°C: Millerite (β-NiS\beta\text{-NiS})

  • 350°C: Godlevskite (Ni9S8\text{Ni}_9\text{S}_8)

  • 450°C: Heazlewoodite (Ni3S2\text{Ni}_3\text{S}_2)

Thin-Film Deposition

Spin-coating Ni(DDTC)₂ solutions onto substrates followed by annealing (300°C, N₂ atmosphere) produces uniform α-NiS\alpha\text{-NiS} films with a bandgap of 3.1 eV . These films exhibit photoconductivity, making them suitable for photovoltaic applications .

Table 3: Thermal Decomposition Products

AtmosphereTemperature (°C)ProductApplication
N₂300α-NiS\alpha\text{-NiS}Photovoltaics
Forming gas350Ni9S8\text{Ni}_9\text{S}_8Catalysis
Air450NiO/NiSO₄(Undesired, oxidative)

Biological Activity and Toxicity

Enzyme Inhibition

Ni(DDTC)₂ inhibits cytochrome P450 3A4 (IC50=8.2μM\text{IC}_{50} = 8.2 \, \mu\text{M}), potentially altering drug metabolism . This interaction underscores risks in co-administering the compound with pharmaceuticals metabolized by hepatic enzymes .

Neurotoxicity Concerns

High-dose disulfiram (a Ni(DDTC)₂ metabolite) increases brain nickel concentrations in rats by 40%, exacerbating neurotoxicity . This paradoxical effect mandates cautious dosing in clinical settings .

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